molecular formula C19H20N2O3 B5640709 N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide

N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5640709
M. Wt: 324.4 g/mol
InChI Key: MJNVIVKNJZBXLW-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including compounds similar to N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide, typically involves complex organic synthesis routes. For example, the synthesis and characterization of N-(4-nitrophenyl)Acrylamide have been conducted, involving spectroscopic techniques and theoretical methods to confirm the structure and properties of the synthesized compounds (Tanış, Çankaya, & Yalçın, 2019). Such methodologies can provide a basis for the synthesis of N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide by adapting the chemical reagents and conditions.

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic techniques and computational methods to elucidate the structure of complex molecules. Studies like the synthesis, characterization, and computation of global reactivity descriptors for acrylamide derivatives utilize Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) to provide insights into the molecular structure and electronic properties of these compounds (Tanış, Çankaya, & Yalçın, 2019).

Chemical Reactions and Properties

The chemical reactivity and interactions of acrylamide derivatives with other molecules have been studied extensively. For instance, the interaction between N-(4-nitrophenyl)acrylamide molecules and nucleic acid bases, amino acids, and receptors have been investigated to understand the charge transfer mechanisms and the potential for forming chemically bonded adducts (Tanış, Çankaya, & Yalçın, 2019). These studies can shed light on the reactivity and chemical properties of N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide.

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, thermal stability, and phase behavior, are critical for their practical applications. Research on polymers derived from N,N-diethylacrylamide, for example, has explored the thermoresponsive behavior of these materials and how it can be influenced by factors such as molecular weight, salt concentration, and pH value (Jiang, Feng, Lu, & Huang, 2014).

Chemical Properties Analysis

The chemical properties analysis of acrylamide derivatives focuses on their reactivity, functional group interactions, and potential for forming polymers or copolymers with unique characteristics. Studies have demonstrated the controlled radical polymerization of acrylamide derivatives and investigated their applications in creating well-defined polymeric materials with specific functional properties (Delaittre, Rieger, & Charleux, 2011).

properties

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-15-8-6-9-16(4-2)19(15)20-18(22)12-11-14-7-5-10-17(13-14)21(23)24/h5-13H,3-4H2,1-2H3,(H,20,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNVIVKNJZBXLW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,6-diethylphenyl)-3-(3-nitrophenyl)prop-2-enamide

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